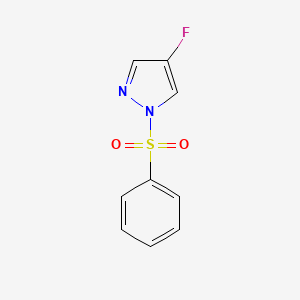
4-Fluoro-1-(phenylsulfonyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-1-(phenylsulfonyl)-1H-pyrazole is a fluorinated heterocyclic compound. The presence of the fluorine atom and the phenylsulfonyl group in its structure imparts unique physical, chemical, and biological properties. This compound is of significant interest in various fields, including medicinal chemistry, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-(phenylsulfonyl)-1H-pyrazole typically involves the introduction of a fluorine atom into a pyrazole ring, followed by the attachment of a phenylsulfonyl group. One common method involves the reaction of 4-fluoropyrazole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and reagents, are often employed to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-1-(phenylsulfonyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenylsulfonyl group can undergo oxidation or reduction, leading to different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce sulfoxides or sulfones.
Applications De Recherche Scientifique
4-Fluoro-1-(phenylsulfonyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 4-Fluoro-1-(phenylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The phenylsulfonyl group can modulate the compound’s lipophilicity and overall bioavailability. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
4-Fluoro-1-(phenylsulfonyl)-1H-pyrazole can be compared with other fluorinated heterocycles, such as:
4-Fluoro-1H-pyrazole: Lacks the phenylsulfonyl group, resulting in different chemical and biological properties.
1-(Phenylsulfonyl)-1H-pyrazole: Lacks the fluorine atom, affecting its reactivity and interactions with biological targets.
4-Fluoro-1-(phenylsulfonyl)-1H-pyrrole: Contains a pyrrole ring instead of a pyrazole ring, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in the combination of the fluorine atom and the phenylsulfonyl group, which imparts distinct properties and makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H7FN2O2S |
|---|---|
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-4-fluoropyrazole |
InChI |
InChI=1S/C9H7FN2O2S/c10-8-6-11-12(7-8)15(13,14)9-4-2-1-3-5-9/h1-7H |
Clé InChI |
OEYATMPROVFBFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Methoxyphenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13666279.png)
![6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666287.png)
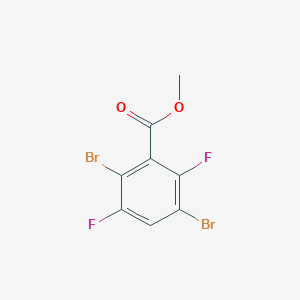
![8-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666296.png)
![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B13666299.png)
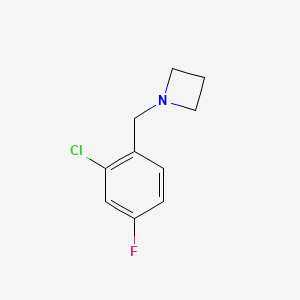
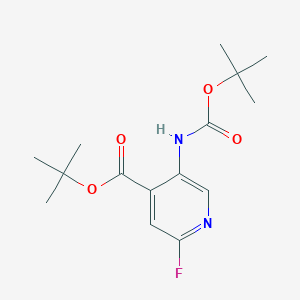
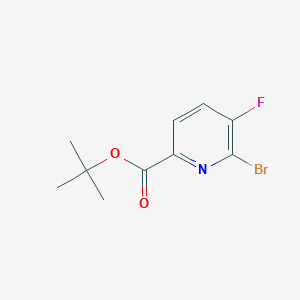
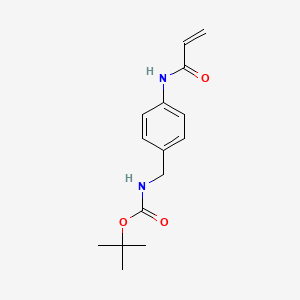
![tert-butyl 6-amino-1,1-dimethylspiro[3H-isoquinoline-4,1'-cyclopropane]-2-carboxylate](/img/structure/B13666330.png)
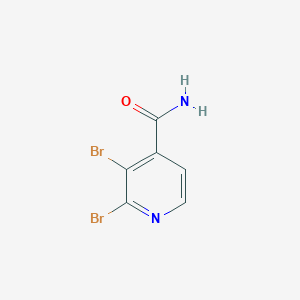

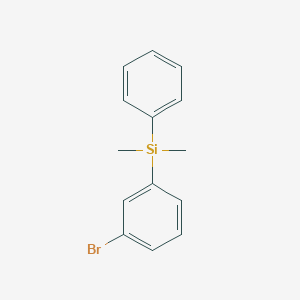
![Thiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13666358.png)
